2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone
Description
This compound is a substituted ethanone featuring a sulfanyl group attached to a 4-chlorophenyl ring and a 3,4-dichlorobenzyloxy-substituted phenyl group. Its molecular formula is C₂₁H₁₄Cl₃O₂S, with a molecular weight of 437.77 g/mol (calculated based on structural analogs in ). While direct biological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit roles as enzyme inhibitors or intermediates in heterocyclic synthesis .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3O2S/c22-16-4-8-18(9-5-16)27-13-21(25)15-2-6-17(7-3-15)26-12-14-1-10-19(23)20(24)11-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQWLBKYVJNKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=CC=C(C=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, highlighting variations in substituents, molecular properties, and synthetic routes:
Key Structural and Functional Differences
Substituent Effects on Reactivity :
- The 3,4-dichlorobenzyloxy group in the target compound enhances steric hindrance and electron-withdrawing properties compared to analogs with 4-fluorobenzyloxy () or unsubstituted benzyloxy (). This may influence solubility and binding affinity in biological systems.
- Sulfanyl vs. Oxime Groups : The sulfanyl group in the target compound provides a nucleophilic sulfur atom, whereas the O-methyloxime derivative () introduces a stabilized imine bond, altering metabolic stability and reactivity .
In contrast, oxadiazole derivatives () are rigid and may improve bioavailability due to reduced rotational freedom .
Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution between a halogenated ethanone and a sulfanyl precursor, as seen in analogous triazole derivatives (). Microwave-assisted methods () or column chromatography () are common purification strategies for such lipophilic compounds.
Research Implications and Limitations
While the provided evidence lacks direct biological or pharmacological data for the target compound, structural comparisons suggest testable hypotheses:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
